![molecular formula C22H24N2O2S B2367452 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline CAS No. 899356-08-2](/img/structure/B2367452.png)
3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
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Overview
Description
3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a chemical compound with the molecular formula C22H24N2O2S . It is offered by Benchchem for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The average mass of this compound is 380.503 Da, and its monoisotopic mass is 380.155853 Da . Further physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Organic Electronics
A study highlighted the synthesis and characterization of new electron transport materials featuring a diphenylsulfone core with various electron-withdrawing end groups, demonstrating high triplet energy for application in phosphorescent organic light-emitting diodes (PhOLEDs). Such materials, including compounds with quinoline structures similar to 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, showed promising results for use in high-performance blue PhOLEDs, indicating the potential of sulfonyl-quinoline derivatives in organic electronics (S. Jeon, Taeshik Earmme, & S. Jenekhe, 2014).
Catalysis and Synthesis
The efficiency of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in synthesizing polyhydroquinoline derivatives through a one-pot condensation method highlights the relevance of sulfonyl-quinoline compounds in catalysis and organic synthesis. This approach is clean, simple, and yields the desired product efficiently, showcasing the utility of similar structured compounds in facilitating chemical reactions (N. G. Khaligh, 2014).
Antimicrobial and Biological Screening
Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening shows the broad potential of sulfonyl-quinoline derivatives in medical and biological applications. These compounds were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating the chemical's versatility in contributing to new therapeutic agents (Snehal Patel et al., 2009).
Material Science and Light Generation
The development of singlet oxygen and photocatalytic oxidation of sulfide into sulfoxide using bicyclometalated iridium(III) complexes, where the ancillary ligand influences the generation of singlet oxygen, points to the application of sulfonyl-quinoline derivatives in material science, particularly in photocatalytic processes. This research demonstrates the compound's role in efficient light generation and chemical transformations (Li-ping Li & B. Ye, 2019).
Future Directions
Pyrrolidine derivatives, such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, continue to be of great interest in drug discovery due to their versatility and the possibility of generating structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-3-17-7-9-18(10-8-17)27(25,26)21-15-23-20-11-6-16(2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRODSAMQBLGKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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